1,2,3,4-Tetrafluoro-5-isocyanatobenzene
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Overview
Description
1,2,3,4-Tetrafluoro-5-isocyanatobenzene is a chemical compound with the molecular formula C7HF4NO It is characterized by the presence of four fluorine atoms and an isocyanate group attached to a benzene ring
Preparation Methods
One common synthetic route includes the reaction of 1,2,3,4-tetrafluorobenzene with phosgene (COCl2) in the presence of a base to form the isocyanate derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,2,3,4-Tetrafluoro-5-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the isocyanate group can be reduced to an amine under certain conditions.
Common reagents used in these reactions include bases, nucleophiles, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4-Tetrafluoro-5-isocyanatobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology and Medicine:
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 1,2,3,4-tetrafluoro-5-isocyanatobenzene exerts its effects is primarily through its reactive isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
1,2,3,4-Tetrafluoro-5-isocyanatobenzene can be compared with other fluorinated isocyanates such as:
- 1,2,3,5-Tetrafluoro-4-isocyanatobenzene
- 1,3-Difluoro-5-isocyanatobenzene
- 1,2,4,5-Tetrafluoro-3-isocyanatobenzene
These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their reactivity and applications. The unique arrangement of fluorine atoms in this compound imparts distinct chemical properties that can be advantageous in specific applications .
Properties
Molecular Formula |
C7HF4NO |
---|---|
Molecular Weight |
191.08 g/mol |
IUPAC Name |
1,2,3,4-tetrafluoro-5-isocyanatobenzene |
InChI |
InChI=1S/C7HF4NO/c8-3-1-4(12-2-13)6(10)7(11)5(3)9/h1H |
InChI Key |
VQRYZUIAGXVJAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)N=C=O |
Origin of Product |
United States |
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